
2-氨基-5-甲氧基苯甲酸
概述
描述
2-Amino-5-methoxybenzoic acid (AMBA) is a naturally occurring compound found in various plants and fungi, as well as in the human body. It is an important intermediate in the biosynthesis of many bioactive compounds and has been studied extensively for its potential as a therapeutic agent. It has been used in the treatment of a variety of diseases, including cancer, diabetes, and cardiovascular disease. AMBA has also been studied for its potential as a food preservative, an antioxidant, and a therapeutic agent.
科学研究应用
非天然氨基酸模拟
2-氨基-5-甲氧基苯甲酸已被研究,因其模拟三肽β-链的氢键功能而闻名。这项研究发现,该化合物的衍生物可以集成到肽链中,有助于形成类似β-片层的氢键结构,这对于理解肽的行为和设计是重要的(Nowick et al., 2000)。
制药中间体的合成
该化合物已被用于合成制药中间体。一项研究详细描述了从4-氨基-2-羟基苯甲酸(Wang Yu, 2008)合成抗精神病药阿米苏普利德的中间体4-氨基-5-乙基磺酰基-2-甲氧基苯甲酸的过程。
热力学性质
对各种氨基甲氧基苯甲酸,包括2-氨基-5-甲氧基苯甲酸进行了热力学研究。这项研究测量了这些化合物在不同温度下的蒸汽压,为它们的物理特性提供了宝贵的数据(Monte et al., 2010)。
糖苷酶和糖原磷酸化酶抑制活性
2-氨基-5-甲氧基苯甲酸的衍生物显示出显著的α-葡萄糖苷酶和糖原磷酸化酶抑制活性,这可能对于糖尿病和其他代谢性疾病的治疗有重要意义(Li et al., 2008)。
抗菌和抗氧化活性
该化合物还被检验其抗菌和抗氧化性能。对内生链霉菌Streptomyces sp. YIM 67086的研究发现,2-氨基-5-甲氧基苯甲酸的衍生物展示出这些活性,这可能在新型抗菌和抗氧化剂的开发中有潜在应用(Yang et al., 2015)。
增强新糖基化反应
研究表明,如2-氨基-5-甲氧基苯甲酸等苯胺衍生物可以显著增强酸催化的新糖基化反应的速率。这一发现对于天然产物的合成和有机化学中的其他应用至关重要(Loskot et al., 2013)。
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water .
作用机制
Target of Action
It has been used in the synthesis of quinazolinone class of histamine h3 receptor inverse agonists . It is also used in the synthesis of Alogliptin, a selective inhibitor of the serine protease dipeptidyl peptidase IV .
Biochemical Pathways
Given its role in the synthesis of histamine h3 receptor inverse agonists and alogliptin, it may be involved in histamine signaling and glucose metabolism pathways .
Result of Action
Its role in the synthesis of certain compounds suggests it may contribute to the effects observed with these compounds, such as histamine h3 receptor inverse agonism and inhibition of dipeptidyl peptidase iv .
生化分析
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules during its use as a reagent in the synthesis of complex molecules . The nature of these interactions is largely dependent on the specific synthesis process and the other compounds involved.
Cellular Effects
The cellular effects of 2-Amino-5-methoxybenzoic acid are not well-documented. Given its role in the synthesis of various complex molecules, it is likely that it influences cell function in some way. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in the synthesis of various complex molecules, which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions . Any long-term effects on cellular function observed in in vitro or in vivo studies would likely be dependent on the specific synthesis process and the other compounds involved.
Metabolic Pathways
Given its role in the synthesis of various complex molecules, it is likely that it interacts with various enzymes and cofactors .
Transport and Distribution
Given its role in the synthesis of various complex molecules, it is likely that it interacts with various transporters and binding proteins .
Subcellular Localization
Given its role in the synthesis of various complex molecules, it is likely that it is directed to specific compartments or organelles depending on the specific synthesis process and the other compounds involved .
属性
IUPAC Name |
2-amino-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKSAURFQFUULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298930 | |
| Record name | 2-Amino-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6705-03-9 | |
| Record name | 6705-03-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-amino-5-methoxybenzoic acid in neoglycoside synthesis?
A1: 2-amino-5-methoxybenzoic acid acts as a nucleophilic catalyst in the acid-catalyzed formation of MeON-neoglycosides []. This means it enhances the rate of the reaction between a sugar and a methanol (MeOH) molecule, leading to the formation of a neoglycoside. This catalytic activity significantly reduces reaction times compared to uncatalyzed reactions, improving the efficiency of neoglycoside synthesis.
Q2: How does the structure of 2-amino-5-methoxybenzoic acid contribute to its catalytic activity?
A2: While the provided research doesn't delve into the specific mechanism of catalysis, it highlights that aniline derivatives, like 2-amino-5-methoxybenzoic acid, possess this catalytic ability []. The presence of the amino group (-NH2) and the methoxy group (-OCH3) on the benzene ring likely plays a role in its interaction with the reactants, facilitating the formation of the neoglycoside product. Further investigation into the reaction mechanism would provide a more detailed understanding of the structure-activity relationship.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

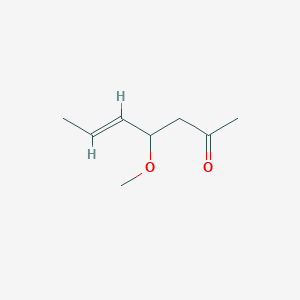
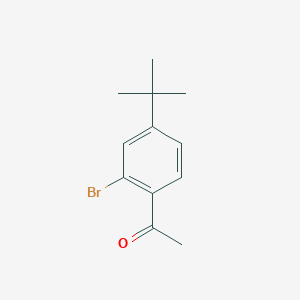

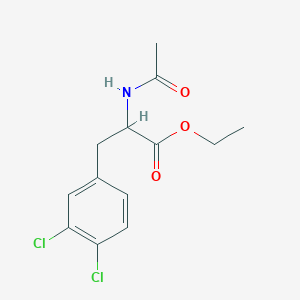
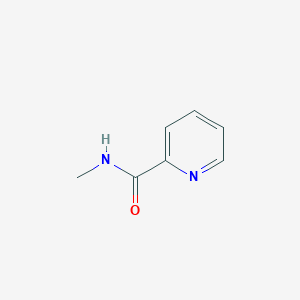
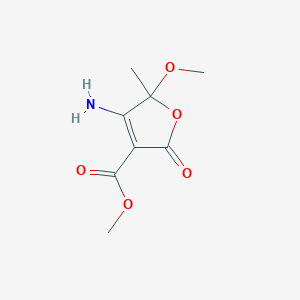
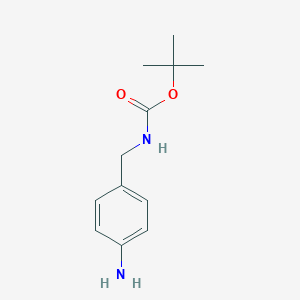



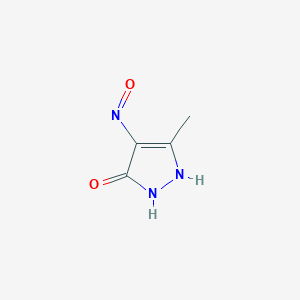
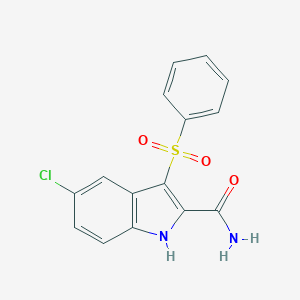

![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)
